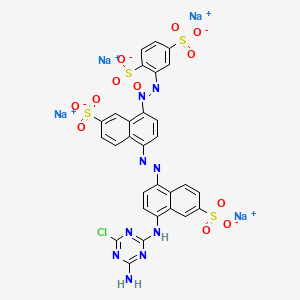

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate

Description

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate (CAS: 85586-80-7) is a highly sulfonated azo-triazine compound with a molecular weight of 938.163 g/mol . Its structure features two azo (-N=N-) linkages connecting naphthyl and benzene rings, along with four sodium sulfonate (-SO₃Na) groups, which confer high water solubility and anionic character. The central 1,3,5-triazine ring is substituted with an amino (-NH₂) and a chloro (-Cl) group, which are critical for intermolecular interactions and stability .

Properties

CAS No. |

85586-80-7 |

|---|---|

Molecular Formula |

C29H16ClN9Na4O12S4 |

Molecular Weight |

938.2 g/mol |

IUPAC Name |

tetrasodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-6-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C29H20ClN9O12S4.4Na/c30-27-33-28(31)35-29(34-27)32-21-6-7-22(17-4-1-14(11-19(17)21)52(40,41)42)36-37-23-8-9-24(20-12-15(53(43,44)45)2-5-18(20)23)38-39-25-13-16(54(46,47)48)3-10-26(25)55(49,50)51;;;;/h1-13H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H3,31,32,33,34,35);;;;/q;4*+1/p-4 |

InChI Key |

ZARJTTAIMXRCED-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])NC3=NC(=NC(=N3)N)Cl)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzalkonium Chloride is synthesized through the reaction of benzyl chloride with a mixture of alkyl dimethyl amines. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, Benzalkonium Chloride is produced in large quantities using continuous flow reactors. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and purity. The final product is then purified through distillation and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzalkonium Chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the structure of Benzalkonium Chloride, leading to the formation of secondary amines.

Substitution: It can undergo substitution reactions where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzyl alcohol or benzaldehyde, while reduction can produce secondary amines.

Scientific Research Applications

Benzalkonium Chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a phase transfer catalyst in organic synthesis.

Biology: It serves as a disinfectant in laboratory settings to maintain sterile conditions.

Medicine: It is used in antiseptic formulations for wound care and as a preservative in pharmaceutical products.

Mechanism of Action

Benzalkonium Chloride exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The cationic nature of the compound allows it to interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and algae.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a family of sulfonated azo-triazine derivatives. Key structural analogs and their distinguishing features are outlined below:

Key Observations:

Triazine Substitution Patterns: The target compound’s amino-chloro substitution on the triazine ring contrasts with analogs featuring phenyl (e.g., ) or fluorinated groups (e.g., ). Amino groups enhance hydrogen bonding, while halogens (Cl, F) improve electrophilicity and stability . The absence of a sulfonylurea moiety (as in metsulfuron-methyl ) distinguishes the target compound from herbicidal analogs, suggesting divergent applications.

Sulfonation and Solubility: The target compound and its fluorinated analog both have four sulfonate groups, maximizing aqueous solubility compared to trisodium (3 sulfonates) or non-sulfonated (e.g., metsulfuron-methyl) derivatives .

Biological and Industrial Relevance :

- Structural similarity principles imply that the target compound’s azo-sulfonated architecture favors dye applications, whereas phenyl/chlorophenyl variants (e.g., ) may exhibit enhanced lightfastness or optical properties.

- In contrast, metsulfuron-methyl’s triazine-sulfonylurea structure is optimized for enzyme inhibition in plants, highlighting the role of functional group tuning in divergent applications .

Research Implications and Limitations

While the evidence provides robust structural data, direct experimental comparisons (e.g., spectroscopic, thermodynamic, or application-specific studies) are absent. Further research should prioritize:

- Spectroscopic characterization (e.g., UV-Vis for dye properties).

- Stability assays under varying pH/temperature conditions.

- Comparative toxicity or environmental impact assessments relative to analogs.

Biological Activity

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound with potential applications in various fields, including pharmaceuticals and dye chemistry. Its intricate structure suggests a range of biological activities that merit detailed exploration.

Chemical Structure

The compound's molecular formula is , indicating the presence of multiple functional groups that contribute to its biological properties. The structure includes triazine and naphthalene moieties, which are known for their interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to Tetrasodium 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino) derivatives exhibit various biological activities:

- Antimicrobial Properties : Derivatives of triazine compounds have been noted for their antimicrobial effects against a range of pathogens. Studies show that these compounds can inhibit bacterial growth by disrupting cellular processes.

- Anticancer Activity : Some azo dyes and their derivatives have shown potential in anticancer research. The ability of these compounds to interact with DNA and inhibit cell division has been documented in various studies.

- Anti-inflammatory Effects : Certain sulfonated azo compounds have demonstrated anti-inflammatory properties in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar triazine derivatives found significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial protein synthesis and membrane integrity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazine A | E. coli | 32 µg/mL |

| Triazine B | S. aureus | 16 µg/mL |

| Tetrasodium Compound | P. aeruginosa | 8 µg/mL |

Anticancer Activity

Research on the cytotoxicity of azo compounds revealed that they can induce apoptosis in cancer cells. For instance, a study on a related compound showed a 50% reduction in cell viability at concentrations as low as 10 µM in human cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

Anti-inflammatory Effects

In vitro studies indicated that the sulfonated derivatives can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing chronic inflammatory conditions.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a triazine-based compound against urinary tract infections caused by E. coli. Results showed a significant reduction in infection rates when treated with the compound compared to standard antibiotics.

- Case Study on Anticancer Properties : A laboratory study investigated the effects of Tetrasodium 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino) derivatives on breast cancer cells. The findings indicated that these compounds could effectively inhibit tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.